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A comparative study of the crystal structures of dichlorophenyl-containing compounds

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Compound of Interest

Compound Name:

Ethyl 3-(3,5-dichlorophenyl)-3-

oxopropanoate

Cat. No.: B178778

A Comparative Crystallographic Analysis of Dichlorophenyl-Containing Compounds

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's three-dimensional structure is fundamental to elucidating its function and optimizing its properties. Single-crystal X-ray diffraction stands as the definitive method for determining these intricate atomic arrangements. This guide presents a comparative study of the crystal structures of several dichlorophenyl-containing compounds, offering insights into the influence of chlorine substitution patterns on molecular conformation and crystal packing.

The dichlorophenyl moiety is a common structural motif in a wide range of biologically active compounds. The position of the chlorine atoms on the phenyl ring can significantly impact the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictates its intermolecular interactions and ultimately its solid-state architecture. This guide focuses on a series of acetamide derivatives to draw comparisons.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of dichlorophenyl-containing compounds, providing a basis for a comparative structural analysis.







These parameters, determined by single-crystal X-ray diffraction, offer a quantitative look at the solid-state conformation and packing of these molecules.



Comp ound Name	Chemi cal Formul a	Crystal Syste m	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Dihedr al Angle (Pheny I & Amide) (°)
2- Chloro- N-(3,5- dichloro phenyl) acetami de[1]	C8H6Cl3 NO	Monocli nic	P2ı/c	4.567(1)	24.350(4)	8.903(2)	102.20(2)	Planar
2- Chloro- N-(2,3- dichloro phenyl) acetami de[2]	C8H6Cl3 NO	Monocli nic	P2ı/c	11.704(3)	4.712(1)	17.503(4)	99.76(2)	N/A
N-(4- chlorop henyl)-2 -(2,6- dichloro phenyl) acetami de[3]	C14H10 Cl3NO	Monocli nic	P21/n	13.7865 (2)	13.0725 (2)	15.9606 (2)	100.737 1(14)	80.7 / 53.5
2-(4- Chlorop henyl)a cetamid e[4]	C₃H₃CI NO	Orthorh ombic	Pca2ı	4.917(2)	6.033(4	26.680(12)	90	83.08(1



Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of the crystal structures presented in this guide follows a standardized experimental protocol for single-crystal X-ray diffraction. This technique allows for the precise measurement of the three-dimensional arrangement of atoms within a crystal.

Crystal Growth and Selection

High-quality single crystals are paramount for a successful X-ray diffraction experiment.[5] For small organic molecules like the ones discussed, slow evaporation of a saturated solution is a common and effective crystallization technique. A suitable solvent is one in which the compound is sparingly soluble. The ideal crystal for analysis should be well-formed, with clear faces, and typically between 0.1 and 0.3 mm in all dimensions.[6] The selected crystal should be free of cracks, twinning, or other imperfections when examined under a polarizing microscope.

Crystal Mounting

A selected crystal is carefully mounted on a goniometer head.[7] This is often done by affixing the crystal to the tip of a thin glass fiber or a specialized loop using a minimal amount of adhesive, such as epoxy or oil.[5] The goniometer head allows for the precise orientation of the crystal in the X-ray beam.

Data Collection

The mounted crystal is placed on a diffractometer, which consists of an X-ray source, a goniometer for rotating the crystal, and a detector to measure the diffracted X-rays.[8] A monochromatic X-ray beam, typically from a copper or molybdenum source, is directed at the crystal.[8]

As the crystal is rotated, the X-ray beam is diffracted by the planes of atoms within the crystal lattice, producing a unique diffraction pattern of spots.[5] The detector, often a charge-coupled device (CCD) or a complementary metal-oxide-semiconductor (CMOS) detector, records the position and intensity of these diffracted spots. A full dataset is collected by rotating the crystal through a range of angles to capture as many unique reflections as possible.[7]



Structure Solution and Refinement

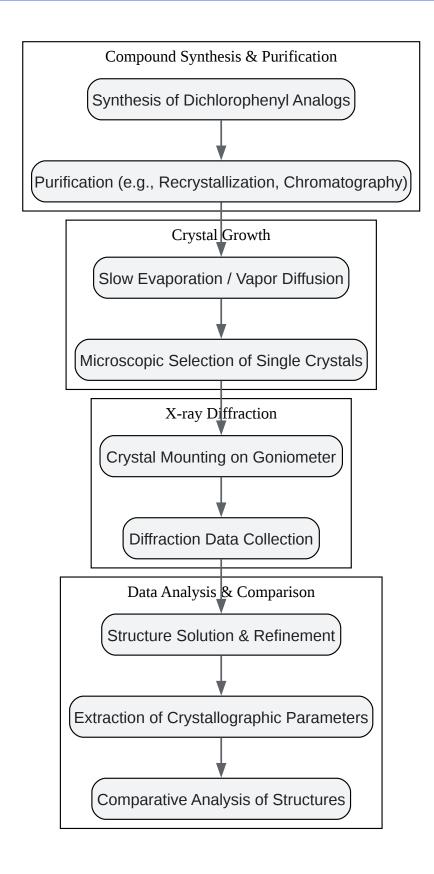
The collected diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal (space group). The intensities of the diffraction spots are used to calculate the electron density map of the molecule. From this map, the positions of the individual atoms can be determined.

The initial atomic model is then refined using least-squares methods to improve the agreement between the calculated and the observed diffraction patterns.[7] This refinement process adjusts the atomic coordinates and thermal displacement parameters to generate a final, accurate three-dimensional structure of the molecule. The quality of the final structure is assessed using various crystallographic metrics.

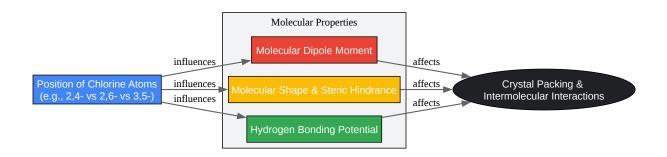
Visualizing Crystallographic Analysis and Structural Influence

The following diagrams illustrate the workflow of a comparative crystallographic study and the conceptual relationship between substituent position and crystal packing.









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